2-Fluoro-4-nitrophenylacetonitrile

Description

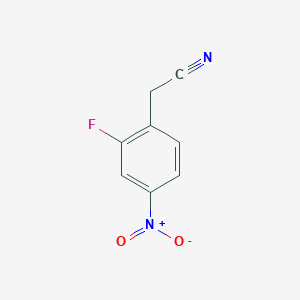

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoro-4-nitrophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-8-5-7(11(12)13)2-1-6(8)3-4-10/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTILGOKQDCCMQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2-Fluoro-4-nitrophenylacetonitrile: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. 2-Fluoro-4-nitrophenylacetonitrile stands as a pivotal chemical intermediate, valued for its versatile reactivity and its role as a foundational building block in the synthesis of a diverse array of complex organic compounds. The presence of a fluorine atom, a nitro group, and a nitrile moiety on a benzene ring provides multiple reaction sites, making it a highly sought-after precursor in multi-step synthetic pathways.

This technical guide offers an in-depth exploration of the physical and chemical properties of 2-Fluoro-4-nitrophenylacetonitrile. It is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of its molecular characteristics, spectroscopic data, a detailed synthetic protocol, and its applications in the pharmaceutical industry. The insights herein are intended to facilitate its effective use in the laboratory and to underscore its significance in the development of novel therapeutics.

Molecular Identity and Physicochemical Properties

2-Fluoro-4-nitrophenylacetonitrile is a substituted aromatic compound. The precise arrangement of its functional groups—a fluorine atom at the 2-position and a nitro group at the 4-position relative to the acetonitrile substituent—is critical to its chemical behavior.

Below is a summary of its key identifiers and physical properties:

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-Fluoro-4-nitrophenyl)acetonitrile | N/A |

| CAS Number | 853910-00-6 | [1][2][3] |

| Molecular Formula | C₈H₅FN₂O₂ | [1][2][3] |

| Molecular Weight | 180.14 g/mol | [1][2] |

| Appearance | Solid (form may vary) | N/A |

| Storage | Sealed in a dry, room temperature environment | [2][3] |

Note: Experimental physical properties such as melting and boiling points are not consistently reported across public databases for this specific isomer and should be determined empirically.

Chemical Reactivity and Profile

The chemical reactivity of 2-Fluoro-4-nitrophenylacetonitrile is dictated by the interplay of its three key functional groups: the nitrile, the nitro group, and the fluorine atom, all attached to an aromatic ring.

-

Nitrile Group (-CN): The nitrile group is a versatile functional handle. It can undergo hydrolysis to form a carboxylic acid or an amide, reduction to an amine, or participate in addition reactions with organometallic reagents.

-

Nitro Group (-NO₂): The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNA_r_), particularly at the positions ortho and para to it. The nitro group itself can be readily reduced to an amino group (-NH₂), which is a common transformation in the synthesis of pharmaceutical intermediates. This amino group can then be further functionalized.

-

Fluorine Atom (-F): The fluorine atom, being highly electronegative, also influences the electronic properties of the aromatic ring. In the context of drug design, the introduction of fluorine can enhance metabolic stability, improve binding affinity, and alter the pKa of nearby functional groups.

-

Acetonitrile Methylene Group (-CH₂CN): The methylene protons are acidic and can be deprotonated with a suitable base to form a carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.

This combination of functional groups makes 2-Fluoro-4-nitrophenylacetonitrile a valuable intermediate for building more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other scaffolds relevant to drug discovery.[4][5][6]

Synthesis Methodology

The synthesis of substituted phenylacetonitriles can be achieved through various methods. A common approach involves the reaction of a corresponding benzyl halide with a cyanide salt. For 2-Fluoro-4-nitrophenylacetonitrile, a plausible synthetic route starts from a commercially available substituted toluene.

Below is a representative, step-by-step experimental protocol for the synthesis of 2-Fluoro-4-nitrophenylacetonitrile, illustrating a common synthetic logic in organic chemistry.

Experimental Protocol: Synthesis of 2-Fluoro-4-nitrophenylacetonitrile

Step 1: Bromination of 2-Fluoro-4-nitrotoluene

-

To a solution of 2-fluoro-4-nitrotoluene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

-

Reflux the reaction mixture under inert atmosphere for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Remove the solvent under reduced pressure to obtain the crude 1-(bromomethyl)-2-fluoro-4-nitrobenzene.

Step 2: Cyanation of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene

-

Dissolve the crude 1-(bromomethyl)-2-fluoro-4-nitrobenzene in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

-

Add a cyanide source, such as sodium cyanide or potassium cyanide, to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC).

-

Quench the reaction by pouring it into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield pure 2-Fluoro-4-nitrophenylacetonitrile.

Caption: A generalized workflow for the synthesis of 2-Fluoro-4-nitrophenylacetonitrile.

Applications in Drug Discovery and Development

The true value of 2-Fluoro-4-nitrophenylacetonitrile lies in its application as a versatile building block for synthesizing high-value, biologically active molecules. Its utility is particularly pronounced in the development of kinase inhibitors, which are a major class of targeted cancer therapies.

For instance, related compounds such as 2-fluoro-4-nitrobenzonitrile are cited as key intermediates in the synthesis of irreversible tyrosine kinase inhibitors.[7][8] These inhibitors are designed to treat a range of diseases including cancer and inflammatory disorders.[7][8] The structural motif provided by 2-Fluoro-4-nitrophenylacetonitrile can be elaborated through various chemical transformations to construct the complex heterocyclic systems that are often characteristic of these inhibitors.

The typical synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization reactions or coupling with other synthetic intermediates to build the final drug molecule. The fluorine atom is often retained in the final structure to enhance the drug's pharmacological properties.

Caption: Role of 2-Fluoro-4-nitrophenylacetonitrile as a key intermediate in drug discovery.

Safety, Handling, and Storage

-

Hazards: Similar compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled.[9][10] They may cause skin and serious eye irritation, as well as respiratory irritation.[9][10]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] Avoid breathing dust, fumes, or vapors.[9] Wash hands thoroughly after handling.[10][11]

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

Conclusion

2-Fluoro-4-nitrophenylacetonitrile is a chemical intermediate of significant strategic importance in organic synthesis, particularly within the realm of pharmaceutical research and development. Its unique constellation of functional groups provides a rich platform for a wide range of chemical transformations, enabling the construction of complex molecular architectures. The ability to leverage its reactivity—from the reduction of the nitro group to the manipulation of the nitrile and the influence of the fluorine atom—makes it an invaluable tool for medicinal chemists. As the demand for novel therapeutics continues to grow, the role of such versatile building blocks in accelerating the drug discovery process remains paramount.

References

- ChemicalBook. (2025, August 8). 2-Fluoro-4-nitrophenylacetonitrile | 853910-00-6.

- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.

- Fisher Scientific. (2012, February 27). SAFETY DATA SHEET.

- MilliporeSigma. (2025, July 30). SAFETY DATA SHEET.

- Guidechem. (n.d.). 2-(4-Fluoro-2-nitrophenyl)acetonitrile | CAS No.708-58-7 Synthetic Routes.

- Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

- ACUBIOCHEM. (n.d.). 2-(4-Fluoro-2-nitrophenyl)acetonitrile.

- PrepChem.com. (n.d.). Synthesis of 2-nitrophenylacetonitrile.

- BLDpharm. (n.d.). 853910-00-6|2-(2-Fluoro-4-nitrophenyl)acetonitrile.

- ChemicalBook. (n.d.). 2-(2-bromo-4-nitrophenyl)acetonitrile synthesis.

- Lead Sciences. (n.d.). 2-(2-Fluoro-4-nitrophenyl)acetonitrile.

- SpecialChem. (n.d.). Exploring 2-Fluoro-4-Nitrophenol: Properties, Applications, and Suppliers.

- Fisher Scientific. (2024, April 1). 4-(2-Fluoro-4-nitrophenyl)morpholine - SAFETY DATA SHEET.

- SpecialChem. (n.d.). The Role of 3-Fluoro-4-nitrophenol in Pharmaceutical Development.

- BLDpharm. (n.d.). 708-58-7|2-(4-Fluoro-2-nitrophenyl)acetonitrile.

- SpecialChem. (n.d.). The Role of 2-Fluorophenylacetonitrile in Pharmaceutical Synthesis.

- National Center for Biotechnology Information. (n.d.). p-Nitrophenylacetonitrile. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). 2-Nitrophenylacetonitrile. PubChem Compound Database.

- Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

- SpecialChem. (n.d.). Applications of 2-Fluoro-4-nitroanisole in Pharma & Agrochemicals.

Sources

- 1. 2-Fluoro-4-nitrophenylacetonitrile | 853910-00-6 [chemicalbook.com]

- 2. 853910-00-6|2-(2-Fluoro-4-nitrophenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 3. 2-(2-Fluoro-4-nitrophenyl)acetonitrile - Lead Sciences [lead-sciences.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 8. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide on 2-Fluoro-4-nitrophenylacetonitrile: Molecular Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Fluoro-4-nitrophenylacetonitrile, a key chemical intermediate in various synthetic processes, particularly within the pharmaceutical and agrochemical industries.

Core Molecular and Chemical Identity

Molecular Formula: C₈H₅FN₂O₂[1]

Molecular Weight: 180.14 g/mol [2][3]

IUPAC Name: 2-(2-Fluoro-4-nitrophenyl)acetonitrile[1]

CAS Number: 853910-00-6[1]

Synonyms: 2-Fluoro-4-nitrobenzyl cyanide[4]

Molecular Structure

The structure of 2-Fluoro-4-nitrophenylacetonitrile is characterized by a benzene ring substituted with a fluorine atom at the 2-position, a nitro group at the 4-position, and an acetonitrile group at the 1-position. This specific arrangement of electron-withdrawing groups and a reactive nitrile functional group makes it a versatile building block in organic synthesis.

Structural Diagram:

Caption: Molecular structure of 2-Fluoro-4-nitrophenylacetonitrile.

Physicochemical Properties

Understanding the physicochemical properties of 2-Fluoro-4-nitrophenylacetonitrile is crucial for its handling, storage, and use in experimental setups.

| Property | Value |

| Appearance | Solid (Typically)[4] |

| Melting Point | 48-50 °C[3] |

| Boiling Point | 310.1±27.0 °C (Predicted)[3] |

| Density | Data not readily available |

| Solubility in Water | Low solubility (Expected)[4] |

| Solubility in Organic Solvents | Soluble in common organic solvents like dichloromethane and chloroform (Expected)[4] |

| Vapor Pressure | Low (Expected for a solid at room temperature)[4] |

Synthesis and Manufacturing

The synthesis of 2-Fluoro-4-nitrophenylacetonitrile can be achieved through various synthetic routes. One common method involves the cyanation of a corresponding benzyl halide or a related precursor. For instance, a plausible route could involve the reaction of 2-bromo-1-fluoro-4-nitro-benzene with a cyanide source.

Another patented method describes the synthesis starting from 2-fluoro-4-nitroaniline, which undergoes a diazotization bromination reaction, followed by cyanation using NMP as a solvent to yield 2-fluoro-4-nitrobenzonitrile, a related compound.[5][6]

General Synthetic Workflow Example:

Caption: A generalized synthetic workflow for 2-Fluoro-4-nitrophenylacetonitrile.

Spectroscopic Data for Structural Elucidation

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring. The methylene protons of the acetonitrile group would likely appear as a distinct signal. For a similar compound, p-nitrophenylacetonitrile, the aromatic protons appear between 7.5 and 8.3 ppm, and the methylene protons are around 3.9 ppm.[7]

-

¹³C NMR: The carbon NMR would provide information on the different carbon environments within the molecule.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic peaks for the nitrile group (C≡N) stretching vibration, typically around 2240-2260 cm⁻¹, and strong absorptions for the nitro group (NO₂) symmetric and asymmetric stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (180.14).

Applications in Research and Drug Development

2-Fluoro-4-nitrophenylacetonitrile serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The presence of the fluorine atom is of particular interest as the incorporation of fluorine into drug candidates can enhance their metabolic stability, binding affinity, and bioavailability.[8]

Key applications include:

-

Pharmaceutical Intermediates: It is a building block for the synthesis of active pharmaceutical ingredients (APIs).[9] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the nitro group can be reduced to an amine, providing multiple points for further chemical modification.

-

Agrochemical Synthesis: This compound can be utilized in the development of new herbicides and pesticides.[9]

-

Fragment-Based Drug Discovery (FBDD): Fluorinated fragments are widely used in FBDD screening due to the favorable properties of the fluorine atom for NMR-based screening methods.[10]

Safety and Handling

General Safety Precautions:

-

As with any chemical, it should be handled in a well-ventilated area, preferably a fume hood.

-

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.[4]

References

-

Lead Sciences. 2-(2-Fluoro-4-nitrophenyl)acetonitrile. [Link]

-

Methylamine Supplier. 2-Fluoro-4-Nitrophenylacetonitrile. [Link]

- Google Patents. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

-

PrepChem.com. Synthesis of 2-nitrophenylacetonitrile. [Link]

-

PubChem. p-Nitrophenylacetonitrile. [Link]

- Google Patents. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

MDPI. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]

Sources

- 1. 2-(2-Fluoro-4-nitrophenyl)acetonitrile - Lead Sciences [lead-sciences.com]

- 2. acubiochem.com [acubiochem.com]

- 3. 2-(4-Fluoro-2-nitrophenyl)acetonitrile CAS#: 708-58-7 [m.chemicalbook.com]

- 4. 2-Fluoro-4-Nitrophenylacetonitrile | Properties, Safety, Uses & Supplier Information China [nj-finechem.com]

- 5. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 6. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 7. p-Nitrophenylacetonitrile(555-21-5) 1H NMR spectrum [chemicalbook.com]

- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

Spectroscopic Data for 2-Fluoro-4-nitrophenylacetonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the spectral data for the compound 2-Fluoro-4-nitrophenylacetonitrile, a key intermediate in the synthesis of various organic molecules.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Significance of 2-Fluoro-4-nitrophenylacetonitrile

2-Fluoro-4-nitrophenylacetonitrile, with the chemical formula C₈H₅FN₂O₂, serves as a crucial building block in organic synthesis.[1][2] Its molecular structure, featuring a fluorine atom, a nitro group, and a nitrile group on a phenyl ring, makes it a versatile precursor for the development of novel compounds with potential applications in medicinal chemistry and materials science. Accurate spectral characterization is paramount to confirm its identity, purity, and structural integrity before its use in further synthetic steps.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The following diagram illustrates the atomic arrangement and numbering convention used in this guide.

Caption: Molecular structure of 2-Fluoro-4-nitrophenylacetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For fluorinated compounds, both ¹H and ¹³C NMR spectra can be complex due to spin-spin coupling with the ¹⁹F nucleus.[3][4]

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Experimental Protocol: A sample of 2-Fluoro-4-nitrophenylacetonitrile is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Caption: Workflow for acquiring a ¹H NMR spectrum.

Data Summary: While specific spectral data for 2-Fluoro-4-nitrophenylacetonitrile is not readily available in the searched literature, predictions based on the analysis of similar structures, such as 4-(2-fluoro-4-nitrophenyl)morpholine[5] and other substituted phenylacetonitriles, can be made.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CH₂ | ~4.0 | s | - |

| Ar-H (adjacent to F) | ~7.0-7.5 | t | J(H,H) ≈ 8-9 |

| Ar-H (adjacent to NO₂) | ~8.0-8.3 | m | - |

| Ar-H (adjacent to CH₂CN) | ~7.8-8.1 | m | - |

Interpretation:

-

The methylene protons (CH₂) are expected to appear as a singlet in the upfield region.

-

The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The proton ortho to the fluorine atom is anticipated to show a triplet due to coupling with the adjacent aromatic proton and the fluorine atom. The other aromatic protons will likely appear as complex multiplets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The presence of fluorine introduces C-F coupling, which can be observed over multiple bonds.[3][4]

Experimental Protocol: The sample preparation is similar to that for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum by removing C-H couplings.

Data Summary: Similar to the ¹H NMR data, specific ¹³C NMR data for the target molecule is not available. The following table provides predicted chemical shifts and multiplicities based on related compounds.[5]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-F | ~150-160 | d | ¹J(C,F) ≈ 250 |

| C-NO₂ | ~145-150 | d | ³J(C,F) ≈ 5-10 |

| C-CH₂CN | ~120-130 | d | ³J(C,F) ≈ 5-10 |

| CH₂ | ~20-30 | s | - |

| CN | ~115-120 | s | - |

| Aromatic CHs | ~110-130 | d | ²J(C,F) or ⁴J(C,F) ≈ 20-30 or <5 |

Interpretation:

-

The carbon directly bonded to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹J(C,F)).

-

Other aromatic carbons will also exhibit smaller doublet splittings due to two-, three-, and four-bond couplings with the fluorine atom.[3]

-

The methylene (CH₂) and nitrile (CN) carbons are expected to be singlets, assuming no significant long-range C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: A small amount of the solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet can be prepared. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Caption: Workflow for acquiring an IR spectrum.

Data Summary: Based on the functional groups present in 2-Fluoro-4-nitrophenylacetonitrile, the following characteristic absorption bands are expected.[6]

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C≡N (Nitrile) | ~2220-2260 | Medium |

| NO₂ (Nitro) - Asymmetric Stretch | ~1500-1570 | Strong |

| NO₂ (Nitro) - Symmetric Stretch | ~1300-1370 | Strong |

| C-F (Aryl Fluoride) | ~1100-1250 | Strong |

| C-H (Aromatic) | ~3000-3100 | Medium |

| C-H (Aliphatic - CH₂) | ~2850-2960 | Medium |

| C=C (Aromatic) | ~1450-1600 | Medium-Weak |

Interpretation: The presence of a sharp, medium-intensity peak around 2230 cm⁻¹ is a strong indicator of the nitrile group. Two strong absorption bands in the regions of 1550 cm⁻¹ and 1350 cm⁻¹ are characteristic of the nitro group. A strong band in the 1100-1250 cm⁻¹ region would confirm the presence of the C-F bond. The aromatic and aliphatic C-H stretches will appear at their expected frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: The sample is introduced into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS). Electron Ionization (EI) is a common method for generating ions.

Data Summary: For 2-Fluoro-4-nitrophenylacetonitrile (MW: 180.14 g/mol ), the following key ions are expected in the mass spectrum.[2][7]

| m/z | Possible Fragment Ion |

| 180 | [M]⁺ (Molecular Ion) |

| 150 | [M - NO]⁺ |

| 134 | [M - NO₂]⁺ |

| 107 | [C₇H₄F]⁺ |

Interpretation: The molecular ion peak [M]⁺ should be observed at m/z 180. Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 amu) and NO₂ (46 amu), leading to fragment ions at m/z 150 and 134, respectively. Further fragmentation of the aromatic ring can also occur.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and self-validating characterization of 2-Fluoro-4-nitrophenylacetonitrile. The expected spectral data, derived from the analysis of its functional groups and comparison with related structures, offers a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate. This guide underscores the importance of a multi-technique approach to spectroscopic analysis in modern chemical research and development.

References

- 2-Fluoro-4-nitrophenylacetonitrile | 853910-00-6 - ChemicalBook. (2025).

- 2-(2-Fluoro-4-nitrophenyl)acetonitrile - Lead Sciences. (n.d.).

- 2-(4-Fluoro-2-nitrophenyl)acetonitrile | CAS No.708-58-7 Synthetic Routes - Guidechem. (n.d.).

- 4-(2-fluoro-4-nitrophenyl)morpholine - ORGANIC SPECTROSCOPY INTERNATIONAL. (2018, September 23).

- 853910-00-6|2-(2-Fluoro-4-nitrophenyl)acetonitrile - BLDpharm. (n.d.).

- Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek. (2014, July 30).

- 13C NMR of Fluorinated Organics - University of Ottawa NMR Facility Blog. (2007, October 9). Retrieved from University of Ottawa NMR Facility Blog website.

- INFRARED SPECTROSCOPY (IR). (n.d.).

- Table of Characteristic IR Absorptions. (n.d.).

- p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem. (n.d.).

Sources

- 1. 853910-00-6|2-(2-Fluoro-4-nitrophenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 2. 2-(2-Fluoro-4-nitrophenyl)acetonitrile - Lead Sciences [lead-sciences.com]

- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Page loading... [guidechem.com]

A Comprehensive Technical Guide to the Synthesis of 2-Fluoro-4-nitrobenzonitrile from 2-Fluoro-4-nitroaniline

Executive Summary

This guide provides an in-depth exploration of the synthesis of 2-Fluoro-4-nitrobenzonitrile, a valuable chemical intermediate, from the readily available starting material, 2-fluoro-4-nitroaniline. The core of this transformation is the Sandmeyer reaction, a robust and widely utilized method for converting primary aromatic amines into a variety of functional groups. This document details the underlying reaction mechanisms, provides a comprehensive step-by-step experimental protocol, and emphasizes critical safety and handling procedures. It is intended for an audience of researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this important synthetic pathway.

A Note on Nomenclature: The direct conversion of a primary arylamine, such as 2-fluoro-4-nitroaniline, via the Sandmeyer reaction results in the formation of a benzonitrile (a -CN group directly attached to the aromatic ring). Therefore, this guide focuses on the synthesis of 2-fluoro-4-nitrobenzonitrile . The synthesis of the homologous 2-fluoro-4-nitrophenylacetonitrile (containing a -CH₂CN group) would necessitate a different and more complex multi-step synthetic route.

Introduction and Strategic Overview

2-Fluoro-4-nitrobenzonitrile is a key building block in the synthesis of various high-value compounds, including pharmaceuticals and advanced materials.[1] Its utility stems from the presence of three distinct functional groups—a nitrile, a nitro group, and a fluorine atom—each of which can be selectively manipulated in subsequent chemical transformations.

The most efficient and established route for this synthesis begins with 2-fluoro-4-nitroaniline.[2][3] The synthetic strategy hinges on a classic two-step, one-pot sequence:

-

Diazotization: The primary amine functionality of 2-fluoro-4-nitroaniline is converted into a diazonium salt. This is achieved by treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid at low temperatures.

-

Sandmeyer Cyanation: The resulting diazonium salt is then treated with a copper(I) cyanide salt, which facilitates the replacement of the diazonium group with a cyanide group, yielding the target benzonitrile.[4][5][6]

This method is advantageous due to its reliability, scalability, and the relatively low cost of the starting materials.

Scientific Principles and Reaction Mechanisms

A thorough understanding of the underlying chemical principles is paramount for successful execution and optimization of this synthesis. The process is bifurcated into two distinct mechanistic stages.

Stage 1: Diazotization

Diazotization is the process of converting a primary aromatic amine to a diazonium salt. The reaction must be conducted at low temperatures (typically 0–5 °C) as aryl diazonium salts are thermally unstable and can decompose, sometimes explosively, at higher temperatures.[7][8]

The mechanism proceeds as follows:

-

Formation of Nitrous Acid: In a strongly acidic medium, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HONO).

-

Formation of the Nitrosonium Ion: Nitrous acid is further protonated and subsequently loses a molecule of water to form the nitrosonium ion (NO⁺), a potent electrophile.

-

Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-fluoro-4-nitroaniline attacks the nitrosonium ion.

-

Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryl diazonium ion (-N₂⁺). The presence of electron-withdrawing groups like nitro and fluoro on the aromatic ring decreases the nucleophilicity of the amine, which can slow the reaction rate compared to electron-rich anilines.[8]

Stage 2: Sandmeyer Cyanation

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[9] While the exact mechanism has been subject to extensive study, it is widely accepted to proceed via a single-electron transfer (SET) pathway catalyzed by the copper(I) salt.[4][10]

-

Single-Electron Transfer (SET): The copper(I) cyanide donates a single electron to the aryl diazonium salt.

-

Radical Formation and N₂ Elimination: This transfer results in the formation of a transient aryl radical and the irreversible loss of dinitrogen gas (N₂), a thermodynamically highly favorable process. The copper is oxidized to copper(II).

-

Cyanide Transfer: The aryl radical then abstracts a cyanide ligand from the copper(II) cyanide complex to form the final product, 2-fluoro-4-nitrobenzonitrile, while regenerating a copper(I) species that can continue the catalytic cycle.

// Nodes Start [label="2-Fluoro-4-nitroaniline", shape=oval, fillcolor="#FBBC05"]; Diazonium [label="2-Fluoro-4-nitrophenyl-\ndiazonium Salt", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="2-Fluoro-4-nitrobenzonitrile", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Diazonium [label=" NaNO₂, H₂SO₄\n 0-5 °C\n (Diazotization)"]; Diazonium -> Product [label=" CuCN\n (Sandmeyer Reaction)"]; }

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol involves highly hazardous materials. It should only be performed by trained chemists in a well-ventilated laboratory fume hood with all appropriate safety measures in place.

Materials and Reagents

| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Amount | Moles | Notes |

| 2-Fluoro-4-nitroaniline | 369-35-7 | 156.11 | 15.6 g | 0.10 | Starting material |

| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 100 mL | - | Reagent grade |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 7.25 g | 0.105 | Purity >98% |

| Copper(I) Cyanide (CuCN) | 544-92-3 | 89.56 | 13.5 g | 0.15 | Highly Toxic |

| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | 6.5 g | 0.13 | Highly Toxic |

| Deionized Water | 7732-18-5 | 18.02 | ~1 L | - | For solutions |

| Toluene | 108-88-3 | 92.14 | 200 mL | - | For extraction |

| Crushed Ice | - | - | ~500 g | - | For cooling |

Step-by-Step Procedure

Part A: Preparation of the Diazonium Salt Solution

-

In a 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 15.6 g (0.10 mol) of 2-fluoro-4-nitroaniline and 100 mL of water.

-

Cool the flask in an ice-salt bath. While stirring vigorously, slowly add 20 mL of concentrated sulfuric acid. The temperature should be maintained below 10 °C during the addition. A fine slurry of the amine sulfate salt will form.

-

Cool the slurry to 0–5 °C.

-

Separately, dissolve 7.25 g (0.105 mol) of sodium nitrite in 25 mL of deionized water.

-

Add the sodium nitrite solution dropwise to the cold amine slurry via the dropping funnel over a period of 30-45 minutes. Crucially, maintain the internal temperature at all times between 0 °C and 5 °C. [7] A slight excess of nitrous acid should be maintained (test with starch-iodide paper). The final solution should be clear and pale yellow. Keep this solution cold for immediate use in the next step.

Part B: The Sandmeyer Cyanation Reaction

-

WORK IN A CERTIFIED CHEMICAL FUME HOOD. WEAR APPROPRIATE PPE (DOUBLE GLOVES, GOGGLES, LAB COAT). [11][12]

-

In a separate 1 L beaker or flask, prepare the copper(I) cyanide solution. Dissolve 13.5 g (0.15 mol) of copper(I) cyanide and 6.5 g (0.13 mol) of sodium cyanide in 100 mL of water. This creates a soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻.[13]

-

Add 100 mL of toluene to the copper cyanide solution. Cool this mixture to 0-5 °C with an ice bath and stir vigorously.

-

Slowly and carefully, add the cold diazonium salt solution (from Part A) to the stirred copper cyanide/toluene mixture over about 30-60 minutes. Maintain the temperature below 10 °C.

-

Vigorous evolution of nitrogen gas will be observed. After the addition is complete, continue stirring in the ice bath for another 30 minutes.

-

Remove the ice bath and allow the mixture to warm to room temperature, then heat gently to 50–60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

Part C: Work-up and Purification

-

Cool the reaction mixture back to room temperature. Separate the organic (toluene) layer.

-

Extract the aqueous layer twice with 50 mL portions of toluene.

-

Combine all organic extracts and wash them sequentially with 50 mL of 2 M NaOH solution, 50 mL of water, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield pure 2-fluoro-4-nitrobenzonitrile as a crystalline solid.

Caption: Experimental workflow for the synthesis.

Safety and Hazard Management

Strict adherence to safety protocols is non-negotiable due to the hazardous nature of the reagents and intermediates involved.

-

Diazonium Salts: Aryl diazonium salts, particularly those with electron-withdrawing nitro groups, can be highly unstable. Never isolate the diazonium salt in a dry, solid form, as it can be shock-sensitive and explosive.[7] Always keep the solution cold and use it immediately after preparation. Ensure adequate venting for the nitrogen gas evolved during the Sandmeyer reaction.

-

Cyanide Compounds: Copper(I) cyanide and sodium cyanide are acutely toxic if ingested, inhaled, or absorbed through the skin.[14] All manipulations must be performed in a chemical fume hood.[11] Avoid contact with acids, which will liberate highly toxic hydrogen cyanide (HCN) gas.[15] A cyanide antidote kit should be available in the facility, and all personnel must be trained on emergency procedures.

-

Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical splash goggles, and double-layered nitrile gloves are required.[12]

-

Waste Disposal: The aqueous layer from the work-up will contain residual cyanide. This waste must be detoxified before disposal. A common method is to treat the waste with an excess of sodium hypochlorite (bleach) under basic conditions (pH > 10) to oxidize the cyanide to the less toxic cyanate ion. All waste must be disposed of according to institutional and local regulations for hazardous waste.[12]

Conclusion

The synthesis of 2-fluoro-4-nitrobenzonitrile from 2-fluoro-4-nitroaniline via the Sandmeyer reaction is a powerful and practical transformation in organic chemistry. By carefully controlling reaction parameters, particularly temperature during the diazotization step, and adhering to rigorous safety protocols for handling hazardous materials, this procedure can be reliably executed to produce high yields of the desired product. This guide provides the necessary mechanistic insights and procedural details to empower researchers to successfully employ this valuable synthetic tool.

References

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, PMC, NIH. [Link]

-

Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. (2023). JoVE. [Link]

-

Sandmeyer Reaction Mechanism. BYJU'S. [Link]

-

Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. (2021). ResearchGate. [Link]

-

Room Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates. (2016). PMC, NIH. [Link]

-

Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. (2021). Organic Letters. [Link]

-

Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. (2021). ResearchGate. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

o-TOLUNITRILE. Organic Syntheses Procedure. [Link]

-

Reactive Chemical Hazards of Diazonium Salts. (2020). ResearchGate. [Link]

-

Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

- Synthesis method of 2-fluoro-4-nitrobenzonitrile. (2011).

-

SOP for the safe use of cyanide compounds. (2018). LSU Health Shreveport. [Link]

-

Cyanide Salts Chemical Safety Protocol. Vanderbilt University Environmental Health & Safety. [Link]

-

Cyanides Storage, Handling and General Use Information. University of Windsor. [Link]

-

2-FLUORO-4-NITRO-PHENYLAMINE. ChemBK. [Link]

-

Some reported reagents and methods for the diazotization-iodination of 2-nitro aniline 1k. (2020). ResearchGate. [Link]

-

What is the product for reaction of ortho-nitroaniline with nitrous acid? (2016). Quora. [Link]

- Method for preparing 2,4-dinitroaniline diazonium salt. (2009).

Sources

- 1. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 2. 2-Fluoro-4-nitroaniline (CAS 369-35-7) - High Purity [benchchem.com]

- 3. ossila.com [ossila.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. byjus.com [byjus.com]

- 10. Room Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 12. lsuhsc.edu [lsuhsc.edu]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 15. uwindsor.ca [uwindsor.ca]

The Multifaceted Reactivity of 2-Fluoro-4-nitrophenylacetonitrile: A Mechanistic Guide

Abstract

This technical guide provides an in-depth exploration of the chemical reactivity and mechanisms of action of 2-Fluoro-4-nitrophenylacetonitrile, a versatile building block in modern organic synthesis. The unique arrangement of a fluorine atom, a nitro group, and a cyanomethyl group on the aromatic ring imparts a rich and predictable reactivity profile. This document will dissect the core mechanistic principles governing its transformations, with a focus on Nucleophilic Aromatic Substitution (SNAr), chemoselective reductions of the nitro group, and the synthetic utility of the active methylene and nitrile functionalities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: Structural Features and Electronic Profile

2-Fluoro-4-nitrophenylacetonitrile (CAS No. 853910-00-6) is an aromatic compound distinguished by three key functional groups that dictate its chemical behavior: a fluorine atom at the 2-position, a nitro group at the 4-position, and an acetonitrile moiety at the 1-position. The interplay of the electronic effects of these substituents is central to understanding its reaction mechanisms.

The nitro group (-NO2) is a powerful electron-withdrawing group, exerting both a strong -I (inductive) and -R (resonance) effect. This deactivates the benzene ring towards electrophilic attack but, crucially, activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. The fluorine atom, also an electron-withdrawing group (-I effect), further enhances the electrophilicity of the carbon to which it is attached. The acetonitrile group [-CH2CN] also contributes a modest electron-withdrawing effect.

The convergence of these electronic features makes the C-F bond highly polarized and susceptible to cleavage by nucleophiles, positioning Nucleophilic Aromatic Substitution as the primary and most synthetically valuable mechanism of action for this molecule.

The Primary Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The hallmark reactivity of 2-Fluoro-4-nitrophenylacetonitrile is its participation in Nucleophilic Aromatic Substitution (SNAr) reactions, where the fluoride ion serves as an excellent leaving group. This high reactivity is a direct consequence of the electronic stabilization provided by the para-nitro group.

The Addition-Elimination Mechanism

The SNAr reaction of 2-Fluoro-4-nitrophenylacetonitrile proceeds via a well-established two-step addition-elimination mechanism.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (Nu-) on the carbon atom bearing the fluorine. This is the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step.

-

Stabilization of the Meisenheimer Complex: The stability of the Meisenheimer complex is paramount to the facility of the SNAr reaction. The negative charge is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the para-nitro group. This delocalization significantly lowers the activation energy of the initial attack.

-

Elimination of the Leaving Group and Re-aromatization: In the second, faster step, the fluoride ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

dot graph "Meisenheimer_Complex_Formation" { layout="dot"; rankdir="LR"; node [shape="plaintext", fontname="Helvetica", fontsize="12", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="12", color="#5F6368"];

} "S_NAr Mechanism for 2-Fluoro-4-nitrophenylacetonitrile"

Causality in Experimental Choices

-

Choice of Nucleophile: A wide array of nucleophiles can be employed, including amines, alkoxides, thiolates, and carbanions. The strength of the nucleophile influences the reaction rate.

-

Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are typically used. These solvents effectively solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving its nucleophilicity.

-

Temperature: The reactions are often carried out at temperatures ranging from room temperature to moderate heating, depending on the nucleophilicity of the attacking species.

Experimental Protocol: Synthesis of 4-(2-cyano-5-nitrophenyl)morpholine

This protocol is based on the general reactivity of 2-fluoro-4-nitro-aromatic compounds with amine nucleophiles.

-

Reaction Setup: To a solution of 2-Fluoro-4-nitrophenylacetonitrile (1.0 eq) in anhydrous DMF (5 mL/mmol) in a round-bottom flask is added morpholine (1.2 eq) and potassium carbonate (1.5 eq).

-

Reaction Conditions: The mixture is stirred at 80 °C under a nitrogen atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by vacuum filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Spectroscopic data for the closely related compound, 4-(2-fluoro-4-nitrophenyl)morpholine, confirms the substitution pattern, showing characteristic shifts in the 1H and 13C NMR spectra consistent with the replacement of the fluorine atom by the morpholine moiety.[1]

Reactivity of the Nitro Group: Chemoselective Reduction

The nitro group of 2-Fluoro-4-nitrophenylacetonitrile can be selectively reduced to an amino group, a crucial transformation for introducing a site of further functionalization, for example, in the synthesis of heterocyclic compounds or for amide bond formation.

Mechanism of Metal-Catalyzed Reduction

A common and efficient method for the reduction of aromatic nitro groups is the use of a metal catalyst, such as iron, tin, or zinc in the presence of an acid, or catalytic hydrogenation. The reduction with iron powder in an acidic medium is a widely used industrial process.

dot graph "Nitro_Reduction_Workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded", fontname="Helvetica", fontsize="12", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize="12", color="#5F6368"];

} "Workflow for the Reduction of the Nitro Group"

Experimental Protocol: Reduction to 2-Fluoro-4-aminophenylacetonitrile

This protocol is adapted from established procedures for the reduction of nitroarylacetonitriles.[2]

-

Reaction Setup: A mixture of 2-Fluoro-4-nitrophenylacetonitrile (1.0 eq), iron powder (3.0-5.0 eq), and ammonium chloride (0.2 eq) in a mixture of ethanol and water (e.g., 4:1 v/v) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction Conditions: The mixture is heated to reflux with vigorous stirring. The reaction progress is monitored by TLC until the starting material is consumed.

-

Work-up and Purification: The hot reaction mixture is filtered through a pad of celite to remove the iron salts, and the filter cake is washed with ethanol. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by column chromatography.

Reactivity of the Acetonitrile Moiety

The acetonitrile group provides two main avenues for further chemical transformations: reactions at the nitrile group itself and reactions involving the adjacent active methylene group.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions.[3][4][5][6]

-

Acid-Catalyzed Hydrolysis: Heating the nitrile with aqueous acid (e.g., H2SO4 or HCl) typically leads to the corresponding carboxylic acid, 2-fluoro-4-nitrophenylacetic acid. The reaction proceeds via the intermediate formation of an amide, which is subsequently hydrolyzed.

-

Base-Catalyzed Hydrolysis: Treatment with aqueous base (e.g., NaOH) at elevated temperatures also yields the carboxylate salt. Acidic workup is required to obtain the free carboxylic acid. Milder basic conditions can sometimes be used to isolate the intermediate amide.

The Active Methylene Group in Heterocycle Synthesis

The methylene group adjacent to the nitrile is activated by the electron-withdrawing cyano group, making the protons acidic and amenable to deprotonation by a suitable base. The resulting carbanion is a potent nucleophile that can be used in a variety of condensation reactions to construct heterocyclic rings. For instance, it can react with 1,3-dielectrophiles to form substituted pyridines.[7][8][9]

Summary of Reactivity

| Functional Group | Reaction Type | Reagents and Conditions | Product Type |

| Aromatic Ring (C-F) | Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (amines, alkoxides, etc.), Polar aprotic solvent (DMF, DMSO), Heat | Substituted phenylacetonitriles |

| Nitro Group (-NO2) | Reduction | Fe/NH4Cl, Sn/HCl, or H2/Pd-C | 4-Amino-2-fluorophenylacetonitrile |

| Nitrile Group (-CN) | Hydrolysis | H3O+, heat or NaOH (aq), heat then H3O+ | 2-Fluoro-4-nitrophenylacetic acid |

| Methylene Group (-CH2-) | Condensation (as a nucleophile) | Base, 1,3-dielectrophiles | Substituted heterocycles (e.g., pyridines) |

Conclusion

2-Fluoro-4-nitrophenylacetonitrile is a highly versatile and reactive molecule whose synthetic utility is governed by the predictable and distinct reactivity of its three core functional groups. The electron-deficient aromatic ring readily undergoes Nucleophilic Aromatic Substitution at the fluorine-bearing carbon, providing a robust platform for the introduction of a wide range of substituents. The nitro group can be chemoselectively reduced to an amine, opening avenues for further derivatization. Finally, the acetonitrile moiety, through hydrolysis or the reactivity of its active methylene group, serves as a handle for the synthesis of carboxylic acids and complex heterocyclic systems. A thorough understanding of these competing and complementary reaction pathways allows for the strategic design of synthetic routes towards complex target molecules in pharmaceutical and materials science research.

References

-

Baran, P. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Retrieved from [Link][9]

-

Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link][5]

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link][3]

-

Moodle - Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link][4]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link][7]

-

Organic Spectroscopy International. (2018). 4-(2-fluoro-4-nitrophenyl)morpholine. Retrieved from [Link][1]

-

PubChem. (n.d.). p-Nitrophenylacetonitrile. Retrieved from [Link][10]

-

Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link][11]

-

U.S. Patent No. US20040199002A1. (2004). Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor. Google Patents. Retrieved from [2]

-

Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Retrieved from [Link][8]

Sources

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]

- 2. US20040199002A1 - Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor - Google Patents [patents.google.com]

- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Pyridine synthesis [organic-chemistry.org]

- 8. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 9. baranlab.org [baranlab.org]

- 10. p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Strategic Application of 2-Fluoro-4-nitrophenylacetonitrile in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. 2-Fluoro-4-nitrophenylacetonitrile emerges as a highly versatile and reactive scaffold, uniquely functionalized to offer medicinal chemists a powerful tool for the synthesis of a diverse array of bioactive molecules. The presence of an activated methylene group, a nucleophilic aromatic substitution-directing fluorine atom, and a readily transformable nitro group provides a trifecta of chemical handles for molecular elaboration. This technical guide provides an in-depth exploration of the potential applications of 2-Fluoro-4-nitrophenylacetonitrile in medicinal chemistry, with a particular focus on its role in the synthesis of kinase inhibitors and other targeted therapies. We will delve into the underlying chemical principles that govern its reactivity and provide illustrative synthetic protocols to guide researchers in leveraging this potent intermediate for their drug discovery programs.

Introduction: The Rationale for a Fluorinated, Nitrated Phenylacetonitrile Scaffold

The pursuit of novel chemical entities with enhanced pharmacological profiles is a central theme in medicinal chemistry. The strategic incorporation of specific functional groups can profoundly influence a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its target-binding affinity. The structure of 2-Fluoro-4-nitrophenylacetonitrile is a testament to this principle, combining three key functionalities that render it an attractive starting point for drug design.

The phenylacetonitrile core provides a readily functionalizable active methylene group, the protons of which are rendered acidic by the adjacent electron-withdrawing phenyl and cyano groups. This acidity allows for facile deprotonation and subsequent alkylation, acylation, and condensation reactions, enabling the construction of complex molecular architectures.

The fluorine atom at the 2-position serves a dual purpose. Its high electronegativity can modulate the pKa of nearby functionalities and influence conformational preferences, potentially enhancing binding interactions with biological targets. Furthermore, it activates the aromatic ring for nucleophilic aromatic substitution (SNAr), providing a reliable handle for the introduction of various pharmacophoric groups.

The nitro group at the 4-position is a versatile functional group in medicinal chemistry. It is a strong electron-withdrawing group, further activating the ring for SNAr reactions. Crucially, the nitro group can be readily reduced to an amine, which can then be further derivatized through a wide range of well-established chemical transformations, opening up a vast chemical space for structure-activity relationship (SAR) studies.

This guide will explore the synthetic utility of this unique combination of functional groups, highlighting its potential in the generation of diverse heterocyclic scaffolds and its application in the synthesis of targeted therapeutics.

Key Chemical Features and Reactivity

The synthetic potential of 2-Fluoro-4-nitrophenylacetonitrile is rooted in the distinct reactivity of its constituent parts. A comprehensive understanding of these features is essential for its effective utilization in medicinal chemistry programs.

The Active Methylene Group: A Hub for Carbon-Carbon Bond Formation

The methylene bridge in 2-Fluoro-4-nitrophenylacetonitrile is flanked by two electron-withdrawing groups: the 2-fluoro-4-nitrophenyl ring and the nitrile moiety. This electronic arrangement significantly increases the acidity of the methylene protons, allowing for deprotonation under relatively mild basic conditions to form a stabilized carbanion. This nucleophilic carbanion is a key intermediate for a variety of carbon-carbon bond-forming reactions, including:

-

Alkylation and Acylation: Reaction with alkyl or acyl halides to introduce diverse side chains.

-

Knoevenagel Condensation: Condensation with aldehydes and ketones to form α,β-unsaturated products, which are themselves versatile intermediates for Michael additions and other transformations.[1]

-

Gewald Reaction: A multicomponent reaction with a carbonyl compound and elemental sulfur to construct highly substituted 2-aminothiophenes, a privileged scaffold in medicinal chemistry.[2][3][4]

The 2-Fluoro Substituent: A Gateway for Nucleophilic Aromatic Substitution

The fluorine atom at the ortho position to the nitro group strongly activates the ipso-carbon for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of both the nitro and cyano groups further enhances this reactivity. This allows for the displacement of the fluoride ion by a wide range of nucleophiles, such as amines, alcohols, and thiols, providing a robust method for introducing key pharmacophoric elements.

The 4-Nitro Group: A Versatile Precursor for Functional Group Interconversion

The nitro group is a cornerstone of synthetic flexibility. Its facile reduction to an aniline derivative opens up a plethora of subsequent chemical modifications, including:

-

Amide and Sulfonamide Formation: Acylation with carboxylic acids or sulfonyl chlorides to introduce a diverse range of substituents.

-

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or other related reactions to install a wide variety of functional groups.

-

Reductive Alkylation: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

The interplay of these three reactive centers makes 2-Fluoro-4-nitrophenylacetonitrile a powerful and versatile building block for the synthesis of complex and diverse molecular libraries.

Potential Applications in Medicinal Chemistry: Case Studies and Synthetic Strategies

While direct, published examples of the synthesis of marketed drugs starting from 2-Fluoro-4-nitrophenylacetonitrile are not abundant, the strategic importance of its core structure is evident from its close analogues and the bioactive molecules they produce. This section will explore potential and demonstrated applications, providing a blueprint for its use in drug discovery.

Synthesis of Kinase Inhibitors

The 2-fluoro-4-nitrophenyl moiety is a key structural feature in several kinase inhibitors. A closely related compound, 2-fluoro-4-nitrobenzonitrile, is a known intermediate in the synthesis of irreversible tyrosine kinase inhibitors.[5] These inhibitors are of significant interest for the treatment of various cancers. The underlying synthetic logic can be readily applied to 2-Fluoro-4-nitrophenylacetonitrile.

Hypothetical Synthetic Workflow for a Kinase Inhibitor Scaffold:

Figure 1: A potential synthetic pathway to a kinase inhibitor scaffold.

Experimental Protocol: Synthesis of a Pyrazole-Substituted Intermediate

This protocol outlines a hypothetical synthesis of a key intermediate for a kinase inhibitor, based on established SNAr chemistry.

Materials:

-

2-Fluoro-4-nitrophenylacetonitrile

-

3-Amino-5-methyl-1H-pyrazole

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 2-Fluoro-4-nitrophenylacetonitrile (1.0 eq) in DMF, add 3-Amino-5-methyl-1H-pyrazole (1.1 eq) and K₂CO₃ (2.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(2-((5-methyl-1H-pyrazol-3-yl)amino)-4-nitrophenyl)acetonitrile.

This intermediate can then be further elaborated by reducing the nitro group and coupling the resulting aniline with a suitable heterocyclic carboxylic acid to generate the final kinase inhibitor.

Synthesis of Antitubercular Agents

The 2-fluoro-4-nitrophenyl structural motif has also been explored in the development of novel antitubercular agents. For instance, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have shown promising activity against Mycobacterium tuberculosis. While not a direct application of 2-Fluoro-4-nitrophenylacetonitrile, the core scaffold is clearly of interest in this therapeutic area. The active methylene group of our title compound could be leveraged to synthesize a variety of heterocyclic systems with potential antitubercular properties.

Synthesis of Diverse Heterocyclic Scaffolds

The reactivity of the active methylene group in 2-Fluoro-4-nitrophenylacetonitrile makes it an excellent precursor for the synthesis of a wide range of heterocyclic compounds, which are foundational to many areas of medicinal chemistry.

3.3.1 Synthesis of Substituted Pyridines

Substituted pyridines are a common feature in many approved drugs.[6] 2-Fluoro-4-nitrophenylacetonitrile can serve as a versatile building block for the synthesis of highly functionalized pyridines through multicomponent reactions.

Hypothetical Synthetic Workflow for a Substituted Pyridine:

Figure 2: A generalized pathway for the synthesis of substituted pyridines.

3.3.2 Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes from an active methylene compound, a carbonyl compound, and elemental sulfur.[2][3][4] 2-Aminothiophenes are valuable intermediates and are present in a number of biologically active molecules.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative

This protocol provides a general procedure for the synthesis of a 2-aminothiophene derivative using 2-Fluoro-4-nitrophenylacetonitrile.

Materials:

-

2-Fluoro-4-nitrophenylacetonitrile

-

Cyclohexanone

-

Elemental Sulfur (S₈)

-

Morpholine

-

Ethanol

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, combine 2-Fluoro-4-nitrophenylacetonitrile (1.0 eq), cyclohexanone (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Add morpholine (0.5 eq) catalytically to the mixture.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the desired 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene derivative.

Data Summary

| Property | Value | Reference |

| Molecular Formula | C₈H₅FN₂O₂ | [7] |

| Molecular Weight | 180.14 g/mol | [7] |

| CAS Number | 853910-00-6 | [7] |

Conclusion and Future Perspectives

2-Fluoro-4-nitrophenylacetonitrile represents a strategically designed building block with significant potential in medicinal chemistry. The convergence of an active methylene group, a fluorine atom poised for SNAr, and a versatile nitro group provides a rich platform for the synthesis of diverse and complex molecular architectures. While its direct application in marketed drugs is yet to be widely documented, its structural motifs are present in numerous bioactive compounds, particularly in the realm of kinase inhibitors and anticancer agents.

The synthetic pathways outlined in this guide, including the Knoevenagel condensation, Gewald reaction, and nucleophilic aromatic substitution, serve as a testament to its versatility. Future research in this area should focus on the systematic exploration of the chemical space accessible from this starting material. The development of novel heterocyclic libraries derived from 2-Fluoro-4-nitrophenylacetonitrile could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. As the demand for innovative drug candidates continues to grow, the strategic application of such well-functionalized building blocks will undoubtedly play a pivotal role in shaping the future of medicinal chemistry.

References

- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271.

- Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab Group Meeting.

- Boga, C., Cino, S., & Di, M. (2020).

- Chen, G., Wang, Z., Zhang, X., & Fan, X. (2017). A 2-fluoro-1,3-dicarbonyl-initiated one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence enables a transition-metal catalyst-free, regioselective synthesis of di-, tri-, tetra-, and pentasubstituted pyridines as well as fused pyridines from readily available starting materials. The Journal of Organic Chemistry, 82(21), 11230–11237.

- Doebner, O. (1894). Ueber die Knoevenagel'sche Condensation. Berichte der deutschen chemischen Gesellschaft, 27(2), 2658-2660.

- Gewald, K. (1961). Zur Reaktion von Ketonen mit Nitrilen. Zeitschrift für Chemie, 1(10), 349-350.

- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.

- Grotenhuis, P. A. M., & Pfflwitz, P. E. (1986). Process for the preparation of fluorinated pyridines.

- Hesse, S., Kirsch, G., & Revelant, G. (2022). Green methodologies for the synthesis of 2-aminothiophenes. Sustainable Chemistry and Pharmacy, 29, 100789.

- Lam, P. Y. S., Clark, C. G., & Fevig, J. M. (2003). Preparation of 2-fluoro-4-nitrobenzonitrile as an intermediate for tyrosine kinase inhibitors. U.S.

- Montgomery, J. A., & Johnston, T. P. (1979). Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas. Journal of Medicinal Chemistry, 22(8), 917–923.

- Patel, A., & Mehta, A. G. (2010). Synthesis of novel heterocyclic compounds and their biological evaluation. E-Journal of Chemistry, 7(4), 1361–1367.

- Ramli, Y., Karrouchi, K., Taoufik, J., & Ansar, M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 13(10), 284.

- Rappoport, Z. (2004). The Knoevenagel Condensation. In The Chemistry of Double-bonded Functional Groups (Vol. 2, pp. 1059-1171). John Wiley & Sons, Ltd.

- Sabnis, R. W. (2008). The Gewald reaction. Journal of Heterocyclic Chemistry, 45(6), 1545-1564.

- Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.

- Shaabani, A., Ghasemi, S., & Ghasemi, Z. (2020). A new four-component reaction involving the Michael addition and the Gewald reaction, leading to diverse biologically active 2-aminothiophenes. Organic & Biomolecular Chemistry, 18(3), 446-452.

- Silva Lopes, M., de Andrade Sena, C. F., Silva, B. L., de Souza, C. M., Ramos, J. P., Cassali, G. D., de Souza-Fagundes, E. M., Alves, R. J., de Oliveira, M. C., & de Oliveira, R. B. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anti-cancer agents in medicinal chemistry, 15(2), 206–216.

- Surur, A. S., Bekhit, A. A., & Bekhit, A. A. (2016). Synthesis, characterization, antitubercular and antibacterial activity, and molecular docking of 2,3-disubstituted quinazolinone derivatives. Drug Design, Development and Therapy, 10, 1857–1873.

- Tayebee, R., & Amini, M. M. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. ACS Omega, 8(42), 39019–39028.

- Telvekar, V. N., et al. (2013). Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles. Bioorganic & Medicinal Chemistry Letters, 23(17), 4873-4876.

- Wang, T., Huang, X. G., Liu, J., Li, B., Wu, J. J., Chen, K. X., Zhu, W. L., Xu, X. Y., & Zeng, B. B. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by l-Proline. Synlett, 2010(09), 1351-1354.

-

Wikipedia contributors. (2023). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Wikipedia contributors. (2023). Gewald reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

- 1. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 2. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]

- 3. recipharm.com [recipharm.com]

- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 6. Synthesis of novel heterocyclic compounds and their biological evaluation | Semantic Scholar [semanticscholar.org]

- 7. 2-Fluoro-4-nitrophenylacetonitrile | 853910-00-6 [chemicalbook.com]

The Synthetic Chemist's Guide to Nitrophenylacetonitrile Derivatives: A Comprehensive Review of Methodologies and Applications

For Researchers, Scientists, and Drug Development Professionals

Nitrophenylacetonitrile derivatives serve as pivotal building blocks in the synthesis of a wide array of functional molecules, from life-saving pharmaceuticals to advanced materials. Their unique chemical architecture, featuring a reactive nitrile group and an electron-withdrawing nitro group on a phenyl ring, offers a versatile platform for molecular elaboration. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing these valuable intermediates, delving into the mechanistic underpinnings of each method and offering practical, field-proven insights for their successful implementation.

Introduction: The Significance of the Nitrophenylacetonitrile Scaffold

The nitrophenylacetonitrile framework is a recurring motif in a multitude of biologically active compounds and functional materials. The nitrile moiety can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making it a versatile synthetic handle. The nitro group, a strong electron-withdrawing group, not only influences the reactivity of the aromatic ring but can also be reduced to an amino group, providing a key site for further functionalization. This dual reactivity makes nitrophenylacetonitrile derivatives highly sought-after precursors in drug discovery, where they are used in the synthesis of compounds such as the beta-blocker atenolol and the antidepressant venlafaxine[1][2]. They also find applications in the preparation of liquid crystals and agrochemicals[1][3].

This guide will explore the primary synthetic routes to nitrophenylacetonitrile derivatives, with a focus on explaining the rationale behind the choice of reagents and reaction conditions, thereby empowering researchers to make informed decisions in their synthetic endeavors.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of nitrophenylacetonitrile derivatives can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular method often depends on the desired substitution pattern on the aromatic ring and the availability of starting materials.

Direct Nitration of Phenylacetonitrile

The direct introduction of a nitro group onto the phenylacetonitrile backbone is a straightforward approach. However, controlling the regioselectivity of the nitration (ortho, meta, or para) is a critical challenge. The cyanoethyl group is an ortho, para-directing group, but the reaction conditions can be tuned to favor a specific isomer.

A common method involves the use of a mixed acid system, typically a combination of concentrated nitric acid and sulfuric acid[1]. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich phenyl ring.

To enhance the para-selectivity, directional nitrating agents have been developed. For instance, a mixture of concentrated nitric acid and polyphosphoric acid (PPA) can significantly improve the yield of the para-isomer[1]. The bulky complex formed between PPA and the nitrating species is thought to sterically hinder attack at the ortho-position, thereby favoring the para-position[1]. A technology for the preparation of p-nitrophenylacetonitrile utilizes a directional nitrating agent composed of nitric acid, phosphoric acid, and sulfuric acid, achieving a yield of up to 70.5%[3].

Table 1: Comparison of Nitration Conditions for Phenylacetonitrile

| Nitrating Agent | Solvent | Temperature (°C) | Major Product | Yield (%) | Reference |

| Conc. HNO₃ / Conc. H₂SO₄ | - | - | o/p mixture | 48.6 (p) | [1] |

| Fuming HNO₃ / Conc. H₂SO₄ | - | - | p-isomer | 56 | [1] |

| Conc. HNO₃ / Polyphosphoric Acid | - | 20-25 | p-isomer | 64.69 | [1] |

| 65% HNO₃ / 85% H₃PO₄ / 98% H₂SO₄ | - | 15-20 | p-isomer | 70.5 | [3] |